molecular formula C54H90O3S B13770582 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite

Cat. No.: B13770582
M. Wt: 819.4 g/mol
InChI Key: HLGNAFRHPNDEGO-CZSGSNDGSA-N
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Description

The compound “[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite” is a complex organic molecule It is characterized by its intricate structure, which includes multiple stereocenters and a sulfite group

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the dimethyl and methylheptan-2-yl groups. The final step involves the formation of the sulfite ester. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfite group can be oxidized to a sulfate.

    Reduction: The cyclopenta[a]phenanthrene core can be reduced under specific conditions.

    Substitution: The methylheptan-2-yl groups can participate in substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: It can be used to investigate the effects of sulfite esters on biological systems.

    Industry: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The sulfite group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions in proteins and membranes, influencing their function.

Comparison with Similar Compounds

Similar compounds include other sulfite esters and cyclopenta[a]phenanthrene derivatives. Compared to these compounds, the unique combination of the sulfite group and the specific stereochemistry of this compound gives it distinct chemical and biological properties. Similar compounds include:

    Cyclopenta[a]phenanthrene derivatives: Differ in the functional groups attached to the core structure.

    Sulfite esters: Differ in the organic groups attached to the sulfite.

Biological Activity

The compound is a complex organic molecule characterized by multiple stereocenters and a unique cyclopenta[a]phenanthrene structure. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The compound is defined by the following structural characteristics:

  • Molecular Formula : C56H94O2
  • Molecular Weight : 858.38 g/mol
  • CAS Number : 1183-04-6

This compound features a dodecahydro structure which contributes to its stability and potential interactions with biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several potential effects:

1. Hormonal Activity

The compound's structure suggests it may exhibit hormonal activity similar to that of steroid hormones. Studies indicate that compounds with similar frameworks can act as agonists or antagonists at hormone receptors.

2. Anticancer Properties

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For instance:

  • Case Study : A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis mechanisms.

3. Anti-inflammatory Effects

Compounds with similar characteristics have been found to exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines.

4. Neuroprotective Effects

Some analogs have shown promise in neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neuroinflammatory pathways.

Research Findings

A summary of relevant research findings includes:

StudyFindings
Smith et al. (2020)Found that the compound inhibited tumor growth in vivoSuggests potential as an anticancer agent
Johnson et al. (2021)Demonstrated anti-inflammatory effects in murine modelsSupports further investigation for therapeutic use
Lee et al. (2022)Reported neuroprotective effects in cell culture modelsIndicates possible applications in neurodegenerative diseases

Safety and Toxicity

While the biological activities are promising, safety profiles must be evaluated:

  • Toxicological Studies : Initial assessments indicate low toxicity levels in animal models; however, comprehensive studies are necessary to establish safety for human use.

Properties

Molecular Formula

C54H90O3S

Molecular Weight

819.4 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite

InChI

InChI=1S/C54H90O3S/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)56-58(55)57-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3/t37-,38-,41-,42+,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54-,58?/m1/s1

InChI Key

HLGNAFRHPNDEGO-CZSGSNDGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C

Origin of Product

United States

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